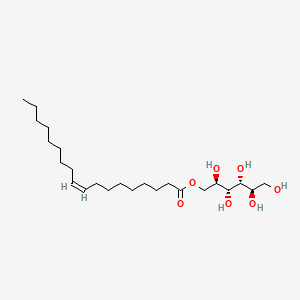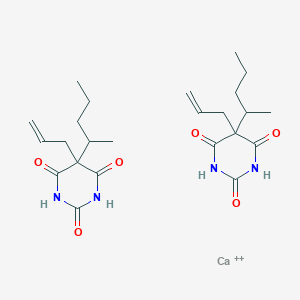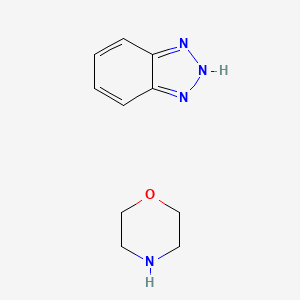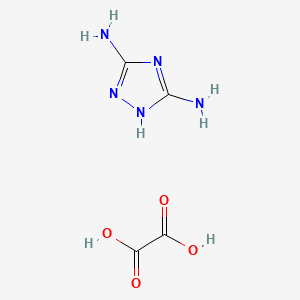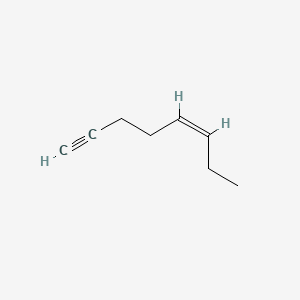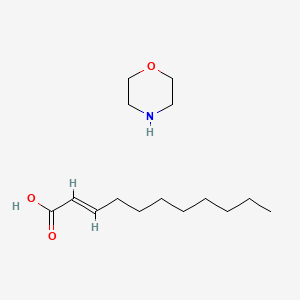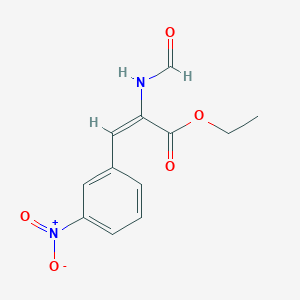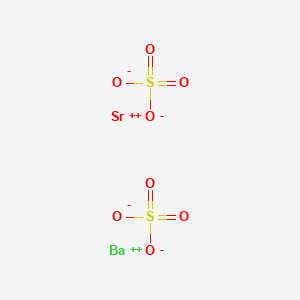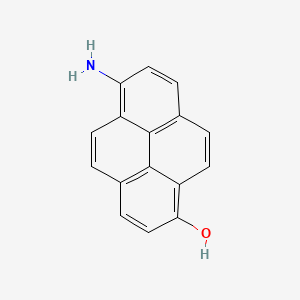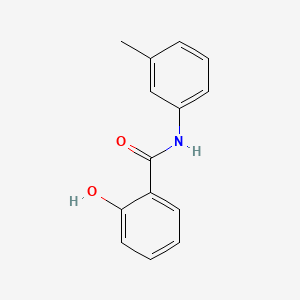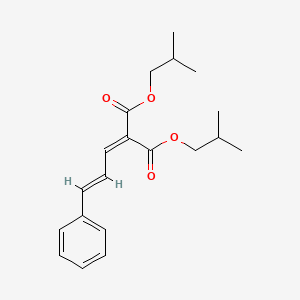
Bis(2-methylpropyl) (3-phenylallylidene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylpropyl) (3-phenylallylidene)malonate is an organic compound with the molecular formula C20H26O4 and a molecular weight of 330.41804 . This compound is known for its unique structure, which includes a malonate ester group and a phenylallylidene moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) (3-phenylallylidene)malonate typically involves the reaction of malonic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
化学反応の分析
Types of Reactions
Bis(2-methylpropyl) (3-phenylallylidene)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
科学的研究の応用
Bis(2-methylpropyl) (3-phenylallylidene)malonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bis(2-methylpropyl) (3-phenylallylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Similar compounds to bis(2-methylpropyl) (3-phenylallylidene)malonate include:
- Diethyl malonate
- Dimethyl malonate
- Diisopropyl malonate
Uniqueness
What sets this compound apart from these similar compounds is its unique phenylallylidene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other malonate derivatives may not be suitable .
特性
CAS番号 |
93820-05-4 |
|---|---|
分子式 |
C20H26O4 |
分子量 |
330.4 g/mol |
IUPAC名 |
bis(2-methylpropyl) 2-[(E)-3-phenylprop-2-enylidene]propanedioate |
InChI |
InChI=1S/C20H26O4/c1-15(2)13-23-19(21)18(20(22)24-14-16(3)4)12-8-11-17-9-6-5-7-10-17/h5-12,15-16H,13-14H2,1-4H3/b11-8+ |
InChIキー |
UYXJOXINCKDHDM-DHZHZOJOSA-N |
異性体SMILES |
CC(C)COC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OCC(C)C |
正規SMILES |
CC(C)COC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


